Ethyl valerate
Overview
Description
Synthesis Analysis
The synthesis of ethyl valerate and related compounds has been explored through various chemical routes. Studies have primarily focused on the efficient production of ethylene glycol and other related compounds, highlighting the versatility and potential of ethyl valerate in industrial applications. For instance, Liu Xinzhu's work on the synthesis of ethylene glycol through coal chemical industry routes emphasizes the importance of developing efficient synthesis methods for related esters like ethyl valerate, suggesting potential pathways for its synthesis (Liu, 2007).
Molecular Structure Analysis
Although direct studies on ethyl valerate's molecular structure analysis are scarce, related research on ethylene and its derivatives offers insights into the molecular interactions and structural considerations pertinent to ethyl valerate. For example, the work on the excited states of ethylene by R. S. Mulliken provides foundational knowledge on the electronic structure and behavior of ethylene compounds, which is relevant for understanding the molecular structure of ethyl valerate (Mulliken, 1977).
Chemical Reactions and Properties
Ethyl valerate participates in a variety of chemical reactions, leveraging its ester group for esterification and hydrolysis reactions. Research on ethylene and its derivatives, including studies on ethylene oligomerization and polymerization, sheds light on the types of chemical reactions that ethyl valerate may undergo. For example, Jing Ma et al.'s review on iron and cobalt pre-catalysts for ethylene oligo-/polymerization illustrates the reactivity of ethylene derivatives in catalytic processes, which can be extrapolated to understand ethyl valerate's reactivity (Ma et al., 2014).
Physical Properties Analysis
The physical properties of ethyl valerate, such as boiling point, density, and solubility, are crucial for its application in various industries. While specific studies on ethyl valerate's physical properties are not readily available, the research on similar compounds provides a basis for understanding its behavior. For instance, studies on the synthesis and properties of linear polyethylene highlight the importance of molecular weight and structural characteristics in determining physical properties, relevant for predicting ethyl valerate's physical behavior (Kryzhanovskii & Pvanchev, 1990).
Chemical Properties Analysis
The chemical properties of ethyl valerate, including reactivity, stability, and compatibility with other substances, are key to its application in flavoring, fragrance, and synthesis. Research on ethylene and its reactions provides insights into the chemical properties that could be expected from ethyl valerate. For instance, the review of ethylene's role in plant mineral nutrition discusses ethylene's reactivity and interaction with biological systems, offering a perspective on the chemical behavior of ethylene derivatives like ethyl valerate (Romera, Smith, & Pérez-Vicente, 2016).
Scientific Research Applications
Biocatalysis
- Field : Biocatalysis .
- Application : Ethyl valerate is used in biocatalytic reactions, specifically in lipase-catalyzed transesterification and ester hydrolysis reactions .
- Method : The application involves the use of lipases in deep eutectic solvents (DESs). In glycerol-containing DESs, all the enzymes showed conversions of ethyl valerate to varying degrees .
- Results : Especially in ChCl/Gly, PCL exhibited the lowest conversion (22%), still much higher than that in other solvents .
Food and Beverage Industry
- Field : Food and Beverage Industry .
- Application : Ethyl valerate is found in Sauce-aroma Baijiu (SAB), a famous Chinese liquor .
- Method : The volatile compounds in SAB, including ethyl valerate, are quantified using gas chromatography with a flame ionization detector (GC-FID) .
- Results : The study found that higher quality SABs had richer aromas and indicated a set of fruity-like ethyl valerate, green- and malt-like isobutyraldehyde and malt-like 3-methylbutyraldehyde and sweet-like furfural, had closer co-abundance correlations in higher quality SABs .
Biofuel Production
- Field : Biofuel Production .
- Application : Ethyl valerate (EV) is considered a promising biofuel candidate .
- Method : EV is produced by the esterification of valeric acid with ethanol over Brønsted acidic amino acid ionic liquids .
- Results : EV obtained from esterification has higher energy density than methanol, ethanol, γ-valerolactone, and valeric acid .
Perfumes and Cosmetics
- Field : Perfumes and Cosmetics .
- Application : Ethyl valerate is used in perfumes and cosmetics due to its pleasant odor .
- Method : Ethyl valerate, being a volatile ester, is used in the formulation of perfumes and cosmetics .
- Results : The pleasant odor of ethyl valerate enhances the sensory appeal of the products .
Food Additives
- Field : Food Industry .
- Application : Ethyl valerate is used as a food additive because of its fruity flavors .
- Method : Ethyl valerate, also known as ethyl pentanoate, is added to food products to impart a fruity flavor, particularly of apple .
- Results : The addition of ethyl valerate improves the taste and aroma of food products .
Pharmaceuticals
- Field : Pharmaceuticals .
- Application : Ethyl valerate has applications in the pharmaceutical industry .
- Method : The specific methods of application in pharmaceuticals are not detailed in the source .
- Results : The outcomes of its use in pharmaceuticals are not specified in the source .
Essential Oils
- Field : Essential Oils .
- Application : Ethyl valerate is a component of essential oils .
- Method : The specific methods of application in essential oils are not detailed in the source .
- Results : The outcomes of its use in essential oils are not specified in the source .
Chemical Industry
Safety And Hazards
Future Directions
Ethyl valerate (ETV) and tripropionin (TPP) are two biofuels whose thermal decomposition is being studied to find complementary sources of energy . Ethyl valerate (EV) as a promising fuel additive was produced by esterification of valeric acid with ethanol over Brønsted acidic amino acid ionic liquids . The high energy density of EV makes it a promising biofuel candidate .
properties
IUPAC Name |
ethyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMAFTSLXCXHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040161 | |
Record name | Ethyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid | |
Record name | Ethyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl pentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 145.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water | |
Record name | Ethyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl pentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.875 | |
Record name | Ethyl pentanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl valerate | |
CAS RN |
539-82-2 | |
Record name | Ethyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl pentanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R258T4P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-91.2 °C | |
Record name | Ethyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.